Deuremidevir
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Overview
Description
Deuremidevir, also known as VV116, is a nucleoside analogue antiviral drug. It is administered through oral tablets containing the hydrobromide salt of the drug. This compound is a deuterated tri-isobutyrate of GS-441524, the active metabolite of remdesivir . It was first described in a preprint by a team including members of the Wuhan Institute of Virology and Vigonvita in November 2020 . The drug has shown promise in treating COVID-19 by shortening the duration of symptoms in non-hospitalized adults with mild-to-moderate disease .
Preparation Methods
Deuremidevir is synthesized through a series of chemical reactions involving the deuteration of GS-441524. The industrial production of this compound involves the large-scale synthesis of the compound, followed by purification and formulation into oral tablets containing the hydrobromide salt .
Chemical Reactions Analysis
Deuremidevir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include deuterium gas, hydrogen gas, and various organic solvents . The major products formed from these reactions are deuterated analogues of GS-441524, which exhibit enhanced antiviral activity and stability .
Scientific Research Applications
Deuremidevir has been extensively studied for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. The compound acts as a broad-spectrum virus replication inhibitor by targeting the highly conserved RNA-dependent RNA polymerase (RdRp) of the virus .
Mechanism of Action
Deuremidevir exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The drug is converted into its active form, a nucleoside triphosphate, which competes with natural nucleotides for incorporation into the viral RNA chain . Once incorporated, this compound causes premature termination of the RNA chain, effectively halting viral replication .
Comparison with Similar Compounds
Deuremidevir is structurally similar to remdesivir and GS-441524, both of which are nucleoside analogue antiviral drugs . this compound is unique in that it is a deuterated tri-isobutyrate of GS-441524, which enhances its stability and efficacy . Other similar compounds include simnotrelvir, an oral antiviral agent targeting the 3-chymotrypsin-like protease of SARS-CoV-2 . While simnotrelvir and this compound both exhibit antiviral activity, they target different viral proteins and have distinct mechanisms of action .
Properties
CAS No. |
2647442-33-7 |
---|---|
Molecular Formula |
C24H31N5O7 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1/i7D |
InChI Key |
RVSSLHFYCSUAHY-QXMJNOOVSA-N |
Isomeric SMILES |
[2H]C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)C#N)N |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
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